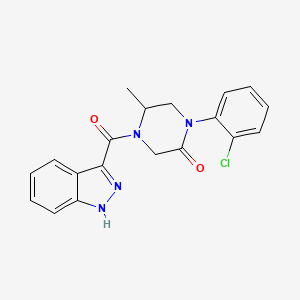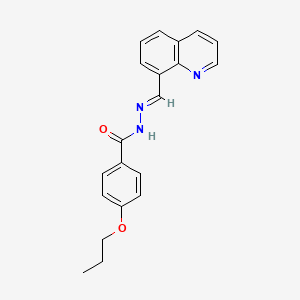
1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone, commonly known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in stem cell research and regenerative medicine. CHIR-99021 has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs), making it a valuable tool for studying developmental biology and disease modeling.
作用机制
CHIR-99021 acts as a potent and selective inhibitor of GSK-3, which plays a critical role in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, CHIR-99021 activates the Wnt signaling pathway, which is involved in the regulation of cell fate determination and tissue regeneration. This leads to the upregulation of genes involved in pluripotency and self-renewal, resulting in the enhancement of stem cell function.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have a variety of biochemical and physiological effects, including the promotion of cell proliferation, the enhancement of pluripotency and self-renewal, and the inhibition of apoptosis. It has also been shown to increase the expression of genes involved in the Wnt signaling pathway, such as β-catenin and cyclin D1.
实验室实验的优点和局限性
One of the main advantages of CHIR-99021 is its ability to enhance the self-renewal and pluripotency of 1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone, making it a valuable tool for studying developmental biology and disease modeling. However, it is important to note that CHIR-99021 is not suitable for all types of stem cells and may have different effects depending on the cell type and culture conditions. Additionally, the use of CHIR-99021 may also have unintended effects on downstream signaling pathways and gene expression, which should be carefully monitored.
未来方向
There are many potential future directions for the use of CHIR-99021 in stem cell research and regenerative medicine. One area of interest is the development of new protocols for the differentiation of 1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone and iPSCs into specific cell types, such as neurons or cardiomyocytes. Another potential application is the use of CHIR-99021 in tissue engineering and organ regeneration, where it could be used to enhance the self-renewal and differentiation of stem cells in vitro before transplantation. Additionally, the use of CHIR-99021 in combination with other small molecule inhibitors or growth factors may lead to even greater improvements in stem cell function.
合成方法
CHIR-99021 can be synthesized using a variety of methods, including the reaction of 2-chlorophenyl isocyanate with 3-carboxyindazole followed by reaction with 5-methylpiperazine. Another method involves the reaction of 2-chlorobenzoyl chloride with 3-carboxyindazole, followed by reaction with 5-methylpiperazine. Both methods result in the formation of CHIR-99021 with high yield and purity.
科学研究应用
CHIR-99021 has been extensively studied for its applications in stem cell research. It has been shown to promote the self-renewal and pluripotency of 1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone by inhibiting glycogen synthase kinase 3 (GSK-3) and activating the Wnt signaling pathway. This has led to the development of new protocols for the maintenance and differentiation of 1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone, as well as the generation of induced pluripotent stem cells (iPSCs) from somatic cells.
属性
IUPAC Name |
1-(2-chlorophenyl)-4-(1H-indazole-3-carbonyl)-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-10-24(16-9-5-3-7-14(16)20)17(25)11-23(12)19(26)18-13-6-2-4-8-15(13)21-22-18/h2-9,12H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGZHZUALYJYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=NNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)
![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)
![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5511296.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)
![2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5511304.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5511313.png)
![2-(3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}phenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B5511320.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5511349.png)
![2-({4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B5511359.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5511371.png)